molecular formula C19H18N2O2S B2922740 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478042-52-3

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2922740
CAS No.: 478042-52-3
M. Wt: 338.43
InChI Key: NJKXKQBBRSNLTF-UHFFFAOYSA-N
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Description

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Methoxyphenylmethyl Group: This step involves the nucleophilic substitution reaction where the 4-methoxyphenylmethyl group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and mechanisms of thiazole derivatives.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have similar structural features and biological properties.

Uniqueness

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and 4-methoxyphenylmethyl groups enhances its potential as a bioactive molecule.

Properties

IUPAC Name

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)12-20-19(22)17-13-24-18(21-17)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKXKQBBRSNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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